molecular formula C6H14O2 B044631 Pinacol CAS No. 76-09-5

Pinacol

Cat. No.: B044631
CAS No.: 76-09-5
M. Wt: 118.17 g/mol
InChI Key: IVDFJHOHABJVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pinacol, also known as 2,3-dimethyl-2,3-butanediol, is a vicinal diol characterized by two hydroxyl groups attached to adjacent carbon atoms. It is a colorless, crystalline solid with a pleasant odor. This compound is notable for its role in the this compound rearrangement reaction, which is a fundamental transformation in organic chemistry.

Mechanism of Action

Target of Action

Pinacol is primarily involved in the This compound Rearrangement , a type of organic chemical reaction . The primary targets of this compound are 1,2-diols, which are converted into carbonyl compounds, specifically pinacolones .

Mode of Action

The this compound Rearrangement is an acid-catalyzed transformation of 1,2-diols to pinacolones . The reaction involves the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .

Biochemical Pathways

The this compound Rearrangement is a significant reaction in organic synthesis, allowing for the conversion of 1,2-diols into carbonyl compounds . These pinacolones serve as crucial building blocks in the synthesis of various compounds with diverse applications in the chemical industry . The reaction has been employed as a guiding strategy in natural product synthesis, inspiring novel disconnection logics in synthesis design .

Pharmacokinetics

Pinacolones are important intermediates in the organic chemical industry, finding applications in diverse areas such as agricultural pesticides, medicines, and dyes .

Result of Action

The result of the this compound Rearrangement is the formation of pinacolones from 1,2-diols . These pinacolones are crucial building blocks in the synthesis of various compounds with diverse applications in the chemical industry .

Action Environment

The this compound Rearrangement is influenced by various environmental factors. The reaction occurs under acidic conditions . The use of high-temperature liquid water and supercritical water as reaction media for this compound rearrangements has been explored . The unique properties of water near its critical point, such as enhanced solubility and altered reaction kinetics, make it a versatile medium for these transformations . The effects of different acids, including inorganic acids and Lewis acids, on this compound rearrangements are also significant, highlighting the catalytic role of acids in facilitating the rearrangement process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pinacol can be synthesized through the reductive coupling of ketones. One common method involves the use of acetone and an active metal such as magnesium or sodium. The process begins with the reduction of acetone to form a radical intermediate, which then dimerizes to produce this compound. The reaction conditions typically include anhydrous solvents and a controlled atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is produced by the reductive coupling of acetone using magnesium in the presence of mercuric chloride as a catalyst. The reaction mixture is refluxed, and the resulting magnesium pinacolate is hydrolyzed to yield this compound. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Pinacol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form pinacolone, a ketone, through the this compound rearrangement reaction.

    Reduction: this compound can be reduced to form various alcohols.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong acids such as sulfuric acid are commonly used to catalyze the this compound rearrangement, converting this compound to pinacolone.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce this compound to simpler alcohols.

    Substitution: Halogenating agents can be used to replace hydroxyl groups with halogens.

Major Products:

Scientific Research Applications

Pinacol has diverse applications in scientific research, including:

Comparison with Similar Compounds

Pinacol is unique among vicinal diols due to its ability to undergo the this compound rearrangement efficiently. Similar compounds include:

    Ethylene Glycol: A simpler diol with two hydroxyl groups on adjacent carbons, but it does not undergo the this compound rearrangement.

    Propylene Glycol: Another vicinal diol, but with different reactivity and applications.

    Butane-2,3-diol: Similar in structure but lacks the same reactivity in rearrangement reactions.

This compound’s uniqueness lies in its specific structure that facilitates the rearrangement to pinacolone, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

2,3-dimethylbutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(2,7)6(3,4)8/h7-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDFJHOHABJVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058793
Record name 2,3-Butanediol, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name 2,3-Butanediol, 2,3-dimethyl-
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10650
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.5 [mmHg]
Record name 2,3-Butanediol, 2,3-dimethyl-
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10650
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

76-09-5
Record name Pinacol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinacol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PINACOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Butanediol, 2,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Butanediol, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pinacol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PINACOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527QE7I5CO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The 2,3-dimethylbutane-2,3-diol hydrate thus obtained can already be used as such for many purposes, for example for the rearrangement in pinacolone (see, for example, Rompps Chemie Lexikon, Stuttgart 1974, page 2702). If desired, 2,3-dimethylbutane-2,3-diol can be obtained from the 2,3-dimethylbutane-2,3-diol hydrate by separating off water. Separating off the water of hydration can be effected, for example, by azeotropic dehydration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pinacol
Reactant of Route 2
Reactant of Route 2
Pinacol
Reactant of Route 3
Reactant of Route 3
Pinacol
Reactant of Route 4
Reactant of Route 4
Pinacol
Reactant of Route 5
Reactant of Route 5
Pinacol
Reactant of Route 6
Reactant of Route 6
Pinacol
Customer
Q & A

Q1: What is the molecular formula, weight, and structure of pinacol?

A1: this compound, also known as 2,3-dimethyl-2,3-butanediol, has the molecular formula C6H14O2 and a molecular weight of 118.18 g/mol. Its structure consists of two methyl groups and a hydroxyl group attached to each carbon of the central C-C bond.

Q2: Are there any characteristic spectroscopic features of this compound and its derivatives?

A2: Yes, this compound arylboronates, for instance, exhibit characteristic shifts in their 1H and 13C NMR spectra due to the influence of the this compound boronate substituent on the aromatic ring. These characteristic shifts can be used to predict the NMR spectra of related compounds. []

Q3: What is the this compound rearrangement, and what role does acidity play?

A3: The this compound rearrangement is a fundamental reaction in organic chemistry where a 1,2-diol, such as this compound, rearranges to a carbonyl compound (ketone or aldehyde) under acidic conditions. The reaction involves a dehydration step followed by a 1,2-migration of a neighboring substituent. Acidity is crucial for initiating the reaction by protonating one of the hydroxyl groups, facilitating water loss and carbocation formation. [, , , ]

Q4: How does the choice of catalyst influence the this compound rearrangement?

A4: Different catalysts can significantly impact the regioselectivity and efficiency of the this compound rearrangement. For instance, FeCl3 impregnated on montmorillonite K10 exhibits exceptional activity, achieving complete benzothis compound conversion in minutes. [] Similarly, polyphosphoric acid trimethylsilyl ester (PPSE) is an effective promoter at elevated temperatures. []

Q5: Can the this compound rearrangement be applied to cyclic systems?

A5: Yes, this compound-terminated Prins cyclizations represent a novel strategy for constructing attached rings. Treatment of specific silyl ethers with SnCl4 yields bicyclic products, showcasing the applicability of this rearrangement in complex molecule synthesis. []

Q6: What is the semithis compound rearrangement, and how does it differ from the this compound rearrangement?

A6: The semithis compound rearrangement is an extension of the this compound rearrangement where the migrating group is not directly attached to the carbon bearing the leaving group. This modification expands the scope of the reaction, allowing for the synthesis of more diverse molecular structures, including bicyclic lactams from cis-fused β-lactam diols. []

Q7: Are there alternative synthetic routes to access this compound derivatives, especially boronate esters?

A7: Yes, transition-metal-free methods have gained prominence for synthesizing alkyl this compound boronates. These strategies leverage organometallic reagents, Lewis acids and bases, photoredox catalysis, or 1,2-metallate rearrangements, offering advantageous alternatives to traditional transition-metal-catalyzed approaches. []

Q8: Can this compound derivatives participate in cross-coupling reactions?

A8: Absolutely! this compound boronate esters are valuable reagents in Suzuki-Miyaura cross-coupling reactions. Notably, a catalyst system based on a specific ligand (L2) has demonstrated remarkable efficacy in facilitating the coupling of various aryl and vinyl tosylates and mesylates with a wide range of boronic acids and esters. []

Q9: Are there any examples of direct applications of this compound in material science?

A9: Yes, this compound has been used as a building block for the synthesis of mesoporous organic-inorganic hybrid materials. These materials, characterized by their high surface area and ordered pore structure, can function as efficient catalysts in organic reactions, including the this compound rearrangement. []

Q10: What is known about the mechanism of titanium-mediated this compound coupling reactions?

A10: Mechanistic studies on titanapinacolate complexes suggest that their fragmentation reactions, relevant to this compound coupling and McMurry chemistry, proceed via a preequilibrium mechanism. This involves reversible dissociation of the titanapinacolate complex followed by the rate-limiting reaction of the resulting titanium species with an alkyne or ketone. []

Q11: How does photochemistry play a role in the reactivity of this compound derivatives?

A11: Photoinduced electron transfer processes are crucial in the retrothis compound reaction, where a central C-C bond cleavage occurs. For example, UV irradiation of specific dimethylamino-substituted pinacols in chloroform results in efficient formation of the corresponding aldehydes or ketones, highlighting the power of photoactivation in this context. [, ]

Q12: Can we directly measure the rates of C-C bond cleavage in this compound derivatives?

A12: Yes, ultrafast laser spectroscopy techniques have enabled the direct measurement of carbon-carbon bond cleavage rates in photoactivated this compound systems. These studies revealed exceptionally fast cleavage rates, demonstrating the effectiveness of charge-transfer activation in promoting these reactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.